molecular formula C10H12Cl2O2 B14599637 4-(2,6-Dichlorophenyl)butane-1,2-diol CAS No. 59363-20-1

4-(2,6-Dichlorophenyl)butane-1,2-diol

Cat. No.: B14599637
CAS No.: 59363-20-1
M. Wt: 235.10 g/mol
InChI Key: KETIHGARYFFJQH-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)butane-1,2-diol is an organic compound characterized by the presence of a butane backbone with two hydroxyl groups and a dichlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)butane-1,2-diol typically involves the reaction of 2,6-dichlorobenzaldehyde with butane-1,2-diol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)butane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the dichlorophenyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

4-(2,6-Dichlorophenyl)butane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Butanediol: A related compound with similar structural features but lacking the dichlorophenyl group.

    2,6-Dichlorobenzyl Alcohol: Shares the dichlorophenyl group but differs in the overall structure.

Uniqueness

4-(2,6-Dichlorophenyl)butane-1,2-diol is unique due to the combination of the butane-1,2-diol backbone and the dichlorophenyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

59363-20-1

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)butane-1,2-diol

InChI

InChI=1S/C10H12Cl2O2/c11-9-2-1-3-10(12)8(9)5-4-7(14)6-13/h1-3,7,13-14H,4-6H2

InChI Key

KETIHGARYFFJQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(CO)O)Cl

Origin of Product

United States

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